molecular formula C5H10ClN B063740 (S)-2-(Chloromethyl)pyrrolidine CAS No. 179116-00-8

(S)-2-(Chloromethyl)pyrrolidine

Cat. No.: B063740
CAS No.: 179116-00-8
M. Wt: 119.59 g/mol
InChI Key: KFINMADAIKCLDI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Chloromethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with a chloromethyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-(Chloromethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of (S)-pyrrolidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Chloromethyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields (S)-2-(azidomethyl)pyrrolidine, while oxidation with m-CPBA produces this compound N-oxide.

Scientific Research Applications

(S)-2-(Chloromethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various functional materials.

Comparison with Similar Compounds

(S)-2-(Chloromethyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:

    (S)-2-(Hydroxymethyl)pyrrolidine: This compound features a hydroxymethyl group instead of a chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    (S)-2-(Bromomethyl)pyrrolidine: The bromomethyl group is more reactive than the chloromethyl group, leading to faster reaction rates in nucleophilic substitution.

    (S)-2-(Aminomethyl)pyrrolidine: This derivative has an aminomethyl group, which can engage in different types of reactions, such as forming amides or imines.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-(chloromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINMADAIKCLDI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544578
Record name (2S)-2-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179116-00-8
Record name (2S)-2-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Chloromethyl)pyrrolidine
Reactant of Route 2
(S)-2-(Chloromethyl)pyrrolidine
Reactant of Route 3
(S)-2-(Chloromethyl)pyrrolidine
Reactant of Route 4
(S)-2-(Chloromethyl)pyrrolidine
Reactant of Route 5
(S)-2-(Chloromethyl)pyrrolidine
Reactant of Route 6
(S)-2-(Chloromethyl)pyrrolidine
Customer
Q & A

Q1: What is the role of (S)-2-(Chloromethyl)pyrrolidine in the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives?

A1: this compound serves as a crucial building block in the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives []. Specifically, it reacts with bis(2-chlorocarbonylphenyl) disulfide to form (S)-bis[2-[[2-(chloromethyl)-1-pyrrolidinyl]carbonyl]phenyl] disulfide. This disulfide intermediate can then be directly reduced using sodium borohydride to yield the desired 5-oxo-2,3,11,11a-tetrahydro-1H,5H-pyrrolo[2,1-c][1,4]benzothiazepine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.